molecular formula C7H9FO2 B1470521 3-Cyclopropyl-2-fluorobut-2-enoic acid CAS No. 1564046-42-9

3-Cyclopropyl-2-fluorobut-2-enoic acid

Cat. No. B1470521
CAS RN: 1564046-42-9
M. Wt: 144.14 g/mol
InChI Key: SBOPRPMFVIOUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-fluorobut-2-enoic acid is a chemical compound with the molecular formula C7H9FO2 . It is a type of fluorinated compound .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-2-fluorobut-2-enoic acid consists of a but-2-enoic acid group attached to a cyclopropyl group and a fluorine atom . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Cyclopropyl-2-fluorobut-2-enoic acid can be determined through various experimental methods. These properties may include color, density, hardness, melting point, boiling point, and solubility .

Scientific Research Applications

Enzyme Inactivation and Interaction

  • Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivation : Compounds related to 3-Cyclopropyl-2-fluorobut-2-enoic acid have been studied for their ability to inactivate GABA-AT, an enzyme crucial in neurotransmitter regulation. For instance, (S,E)-4-Amino-5-fluoropent-2-enoic acid, a derivative, shows a mechanism-based inactivation of GABA-AT, indicating potential applications in neuroscience and pharmacology (Silverman et al., 1986).

  • 1-Aminocyclopropane-1-carboxylic Acid (ACC) Deaminase Inhibition : The instability of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) under physiological conditions and its inhibitory effect on ACC deaminase highlights its potential in biochemical studies related to plant growth and ethylene production (Liu et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Cyclopropyl Derivatives : Research on the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid demonstrates the complex chemical transformations possible with cyclopropyl and fluorinated compounds, relevant for medicinal chemistry (Yarmolchuk et al., 2012).

  • Cyclopropane Fatty Acids Synthesis : The synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis, an important component in tuberculosis bacteria, suggests potential applications in developing antibacterial agents (Hartmann et al., 1994).

Divergent Chemical Reactions

  • Cyclopropyl-Substituted Fluoroepoxides Rearrangements : Studies on the rearrangements of these compounds, demonstrating unique 1,5- and 1,2-fluorine migrations, reveal intricate chemical behaviors important for synthetic chemistry (Luo et al., 2014).

Antibacterial Applications

  • Quinolone Antibacterial Agents : The synthesis and analysis of fluoro- and cyclopropyl-containing quinolones for antibacterial activity provide insights into the development of new antibacterial drugs (Atarashi et al., 1993).

properties

IUPAC Name

3-cyclopropyl-2-fluorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOPRPMFVIOUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)F)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-fluorobut-2-enoic acid

CAS RN

1564046-42-9
Record name 3-cyclopropyl-2-fluorobut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 2
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 3
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 4
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-2-fluorobut-2-enoic acid
Reactant of Route 6
3-Cyclopropyl-2-fluorobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.